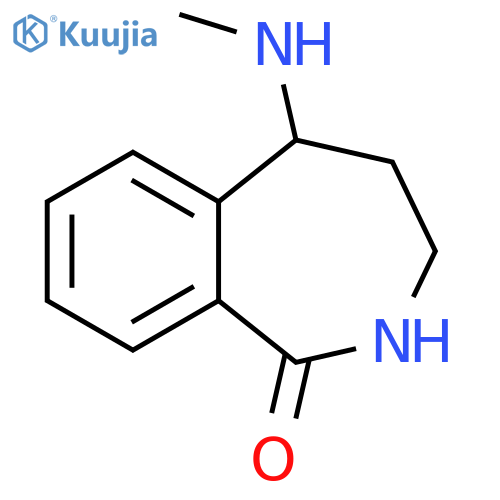Cas no 2137763-89-2 (1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)-)

2137763-89-2 structure
商品名:1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)-
CAS番号:2137763-89-2
MF:C11H14N2O
メガワット:190.241662502289
CID:5279009
1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)-
-
- インチ: 1S/C11H14N2O/c1-12-10-6-7-13-11(14)9-5-3-2-4-8(9)10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
- InChIKey: SAIRKNYRILMVMD-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)C2=CC=CC=C2C(NC)CC1
1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692972-0.5g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 0.5g |
$1632.0 | 2025-03-12 | |
| Enamine | EN300-692972-2.5g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 2.5g |
$3332.0 | 2025-03-12 | |
| Enamine | EN300-692972-0.1g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 0.1g |
$1496.0 | 2025-03-12 | |
| Enamine | EN300-692972-5.0g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 5.0g |
$4930.0 | 2025-03-12 | |
| Enamine | EN300-692972-0.05g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 0.05g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-692972-1.0g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 1.0g |
$1701.0 | 2025-03-12 | |
| Enamine | EN300-692972-0.25g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 0.25g |
$1564.0 | 2025-03-12 | |
| Enamine | EN300-692972-10.0g |
5-(methylamino)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
2137763-89-2 | 95.0% | 10.0g |
$7312.0 | 2025-03-12 |
1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)- 関連文献
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2137763-89-2 (1H-2-Benzazepin-1-one, 2,3,4,5-tetrahydro-5-(methylamino)-) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
